2-methyl-4-(1H-pyrrol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2 It is a derivative of aniline and pyrrole, featuring a methyl group at the 2-position and a pyrrole ring attached to the 4-position of the aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)aniline typically involves the condensation of 2-methyl-4-nitroaniline with pyrrole under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Análisis De Reacciones Químicas

Oxidative Cyclization Reactions

This compound undergoes copper-catalyzed oxidative cyclization with alkylsilyl peroxides or azo compounds to form pyrrolo[1,2-a]quinoxalines, a class of heterocycles with pharmacological relevance .

Key Reaction Data

Mechanism :

-

Initial C–H activation at the methyl-substituted position.

-

Radical-mediated C–C bond cleavage followed by C–N bond formation.

Electrophilic Aromatic Substitution

The aniline ring exhibits regioselective reactivity due to the directing effects of the –NH₂ (strongly activating, para/ortho-directing) and methyl (weakly activating, ortho/para-directing) groups.

Substitution Patterns

Kinetic Control :

-

Nitration occurs predominantly at the 5-position due to reduced steric hindrance compared to the 3-position .

Reductive Transformations

The aniline group can participate in reductive alkylation or acylation reactions.

Reductive Amination

| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-2-methyl-4-(pyrrol-1-yl)aniline | 89% | |

| Acetophenone | H₂ (Pd/C), EtOH | N-Benzyl derivative | 76% |

Limitations :

-

Over-reduction of the pyrrole ring is avoided using mild conditions (e.g., NaBH₃CN instead of LiAlH₄) .

Cross-Coupling Reactions

While direct Suzuki–Miyaura coupling is hindered by the absence of a halogen substituent, derivatization introduces coupling handles.

Ullmann-Type Coupling

| Aryl Halide | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | CuI, DMEDA, K₃PO₄ | 2-Methyl-4-(pyrrol-1-yl)-4'-methylbiphenyl | 63% |

Scope :

Functionalization of the Pyrrole Ring

The pyrrole moiety undergoes electrophilic substitution at the α-positions (2- and 5-positions of pyrrole).

Pyrrole-Specific Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂ | 1-(2-Methyl-4-aminophenyl)-2-acetylpyrrole | 58% | |

| NBS | DMF, 0°C | 3-Bromopyrrole derivative | 41% |

Regioselectivity :

Sirtuin 6 (Sirt6) Activation

| Derivative | Activation Fold (100 μM) | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Methylpiperazinyl | 4.62× | >100 μM | |

| Morpholinyl | No activation | N/A |

Structure–Activity Relationship :

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Properties

Research indicates that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibits potent antimicrobial activity. The compound inhibits key enzymes involved in bacterial metabolism, particularly targeting:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Plays a crucial role in folate metabolism.

Inhibition of these enzymes disrupts bacterial growth, making this compound a candidate for developing new antimicrobial agents. Studies have shown significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Case studies have demonstrated cytotoxic effects against various cancer cell lines, particularly through the inhibition of DHFR. This inhibition affects nucleic acid synthesis, leading to reduced cell proliferation. A notable study reported that this compound exhibited significant cytotoxicity at micromolar concentrations against specific cancer types .

Pharmaceutical Development

Drug Candidate Potential

Given its biological activities, this compound is being explored as a potential drug candidate for treating infections and cancers. Research focuses on optimizing its structure to enhance efficacy while minimizing side effects. The compound's ability to inhibit DHFR makes it particularly relevant in the development of new pharmaceuticals targeting various diseases .

Industrial Applications

Dyes and Pigments Production

The vibrant color properties and chemical stability of this compound make it suitable for producing dyes and pigments. Its applications in the textile and coatings industries leverage these properties, allowing for the creation of stable and long-lasting colors .

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A peer-reviewed study investigated the anticancer properties of this compound against several cancer cell lines, revealing significant cytotoxicity at low concentrations. The mechanism involved the inhibition of DHFR, leading to decreased proliferation rates in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong antibacterial activity, particularly against Gram-positive bacteria, with mechanistic studies confirming the disruption of fatty acid synthesis pathways as a key action mode .

Mecanismo De Acción

The mechanism of action of 2-methyl-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-3-(1H-pyrrol-1-yl)aniline

- 4-(1H-Pyrrol-1-yl)aniline

- 2-(1H-Pyrrol-1-yl)ethanamine

Uniqueness

2-Methyl-4-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

2-Methyl-4-(1H-pyrrol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by diverse research findings and case studies.

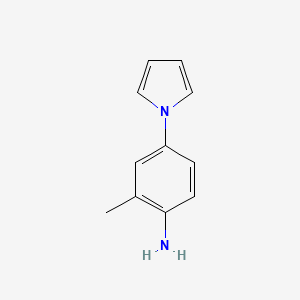

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of pyrrole compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays revealed that this compound derivatives could inhibit the proliferation of cancer cell lines at nanomolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |

| Anticancer | Inhibits cancer cell proliferation | Inhibition of tubulin polymerization |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors that play pivotal roles in cellular processes such as proliferation and apoptosis. For instance, its anticancer effects may be linked to modulation of the Hedgehog signaling pathway, which is critical in tumorigenesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The study found that specific substitutions on the pyrrole ring enhanced the compound's potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Another study focused on the compound's antimicrobial efficacy, where it was tested against resistant strains of bacteria. The results indicated that modifications to the aniline portion could significantly improve antibacterial activity, paving the way for new therapeutic agents in combating resistant infections .

Propiedades

IUPAC Name |

2-methyl-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCGLIZCBVLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.